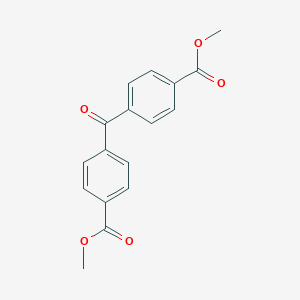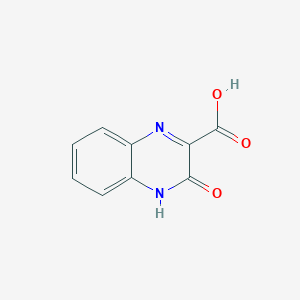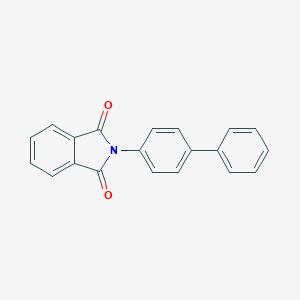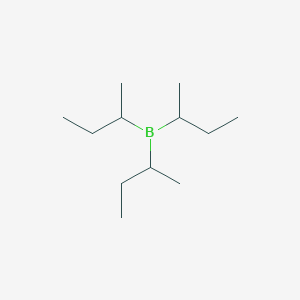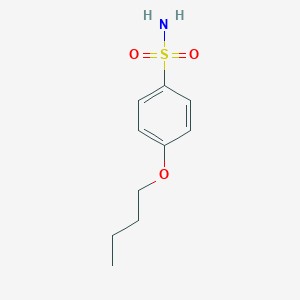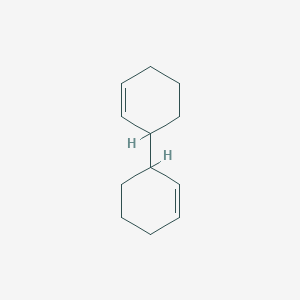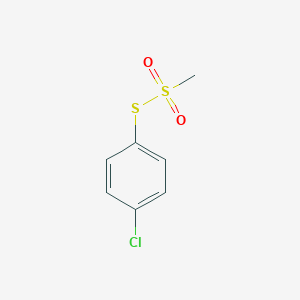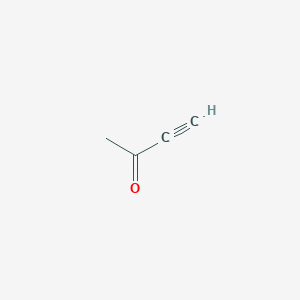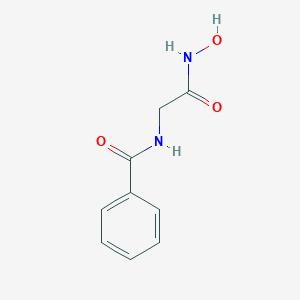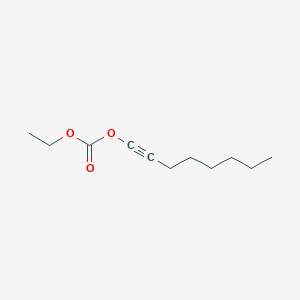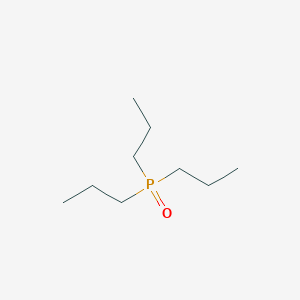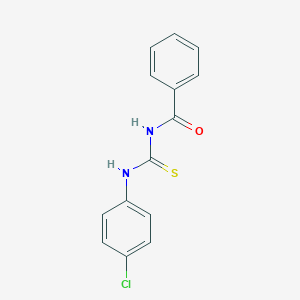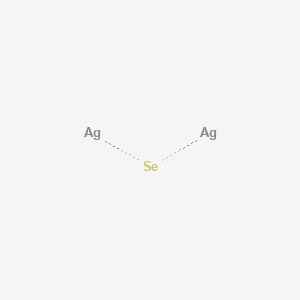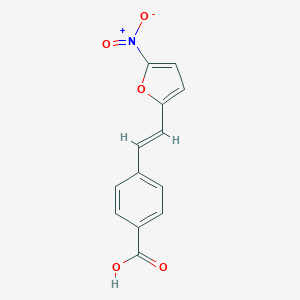
beta-(5-Nitro-2-furyl)-p-carboxystyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(5-Nitro-2-furyl)-p-carboxystyrene, also known as BNCS, is a synthetic compound that has been widely used in scientific research due to its unique properties. BNCS has been studied for its ability to selectively bind to DNA and RNA, as well as its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of beta-(5-Nitro-2-furyl)-p-carboxystyrene involves its ability to selectively bind to DNA and RNA. beta-(5-Nitro-2-furyl)-p-carboxystyrene forms covalent adducts with DNA and RNA, leading to DNA damage and cell death. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Beta-(5-Nitro-2-furyl)-p-carboxystyrene has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that beta-(5-Nitro-2-furyl)-p-carboxystyrene can induce DNA damage and cell death in cancer cells. In vivo studies have shown that beta-(5-Nitro-2-furyl)-p-carboxystyrene can inhibit tumor growth and improve survival in animal models of cancer. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using beta-(5-Nitro-2-furyl)-p-carboxystyrene in lab experiments is its ability to selectively bind to DNA and RNA. This makes it a useful tool for studying the role of DNA and RNA in various biological processes. However, one limitation of using beta-(5-Nitro-2-furyl)-p-carboxystyrene is its potential toxicity. beta-(5-Nitro-2-furyl)-p-carboxystyrene has been shown to induce DNA damage and cell death in normal cells as well as cancer cells, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for further research on beta-(5-Nitro-2-furyl)-p-carboxystyrene. One area of research is the development of new synthesis methods to produce beta-(5-Nitro-2-furyl)-p-carboxystyrene with improved properties. Another area of research is the optimization of beta-(5-Nitro-2-furyl)-p-carboxystyrene for use in photodynamic therapy and other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of beta-(5-Nitro-2-furyl)-p-carboxystyrene and its potential for use in other areas of research, such as gene therapy and drug delivery.
Synthesemethoden
Beta-(5-Nitro-2-furyl)-p-carboxystyrene can be synthesized by the reaction of 5-nitro-2-furaldehyde with malonic acid in the presence of a base catalyst. The resulting product is then reacted with acetic anhydride to form beta-(5-Nitro-2-furyl)-p-carboxystyrene. This synthesis method has been optimized to produce high yields of beta-(5-Nitro-2-furyl)-p-carboxystyrene with high purity.
Wissenschaftliche Forschungsanwendungen
Beta-(5-Nitro-2-furyl)-p-carboxystyrene has been extensively studied for its potential use in cancer therapy. It has been shown to selectively bind to DNA and RNA, leading to DNA damage and cell death. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Eigenschaften
CAS-Nummer |
1534-38-9 |
|---|---|
Produktname |
beta-(5-Nitro-2-furyl)-p-carboxystyrene |
Molekularformel |
C13H9NO5 |
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)/b6-3+ |
InChI-Schlüssel |
NWSQQZAVPSDJIB-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Verwandte CAS-Nummern |
54992-23-3 (hydrochloride salt) |
Synonyme |
eta-(5-nitro-2-furyl)-p-carboxystyrene nifurstyrenic acid nifurstyrenic acid, sodium salt NSA-Na sodium nifurstyrenate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



